molecular formula C25H29N3O5S B10836792 (2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide

(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide

Cat. No. B10836792
M. Wt: 483.6 g/mol
InChI Key: OPHJLUDAYHJCPN-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. The general reaction scheme is as follows:

R-SO2Cl+R’-NH2R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{R'-NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl} R-SO2​Cl+R’-NH2​→R-SO2​NHR’+HCl

In this reaction, R represents the benzenesulfonyl group, and R’ represents the amine group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide derivatives undergo various chemical reactions, including:

    Oxidation: Benzenesulfonamides can be oxidized to form sulfonic acids.

    Reduction: Reduction of benzenesulfonamides can yield sulfinamides or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinamides, thiols

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Benzenesulfonamide derivatives, including “US8772478, 5,” have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their enzyme inhibition properties, particularly against carbonic anhydrase.

    Medicine: Investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives involves the inhibition of specific enzymes. For example, they are known to inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This inhibition disrupts the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Share a similar sulfonamide functional group but differ in their aromatic or aliphatic substituents.

    Sulfonylureas: Contain a sulfonylurea group and are primarily used as antidiabetic agents.

    Sulfonic Acids: Oxidized forms of sulfonamides with a sulfonic acid group.

Uniqueness

“US8772478, 5” is unique due to its specific substitution pattern on the benzenesulfonamide scaffold, which imparts distinct biological activities and chemical reactivity compared to other sulfonamide derivatives .

properties

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide

InChI

InChI=1S/C25H29N3O5S/c29-25(27-30)24(28-14-4-1-5-15-28)17-26-34(31,32)23-12-10-22(11-13-23)33-18-19-8-9-20-6-2-3-7-21(20)16-19/h2-3,6-13,16,24,26,30H,1,4-5,14-15,17-18H2,(H,27,29)/t24-/m0/s1

InChI Key

OPHJLUDAYHJCPN-DEOSSOPVSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H](CNS(=O)(=O)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C(=O)NO

Canonical SMILES

C1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C(=O)NO

Origin of Product

United States

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